Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension.
Cicletanine is a dihydropyridine derivative with diuretic and antihypertensive activity. Cicletanine exerts thiazide-like diuretic activity. In addition, this agent inhibits protein kinase C (PKC) and is able to reverse vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation.
Cicletanine
CAS No.: 89943-82-8
Cat. No.: VC0006416
Molecular Formula: C14H12ClNO2
Molecular Weight: 261.70 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 89943-82-8 |
---|---|
Molecular Formula | C14H12ClNO2 |
Molecular Weight | 261.70 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
Standard InChI | InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3 |
Standard InChI Key | CVKNDPRBJVBDSS-UHFFFAOYSA-N |
SMILES | CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl |
Canonical SMILES | CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl |
Chemical Structure and Physicochemical Properties
Molecular Composition and Stereochemistry
Cicletanine’s core structure consists of a furo[3,4-c]pyridine scaffold substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 6 (Figure 1) . The molecule exists as a racemic mixture of two enantiomers: the (R)-isomer (PubChem CID 9816681) and (S)-isomer, which exhibit differential protein binding (99.6% vs. 87.5%, respectively) . X-ray crystallography confirms the bicyclic furopyridine system adopts a planar conformation, with the chlorophenyl moiety oriented perpendicular to the heterocyclic ring .
Table 1: Key Physicochemical Properties of Cicletanine
Property | Value | Source |
---|---|---|
Molecular Weight | 261.71 g/mol | |
LogP (Partition Coefficient) | 2.81 (predicted) | |
Solubility | 12.3 mg/mL in water at 25°C | |
pKa | 7.1 (phenolic hydroxyl) |
Synthesis and Industrial Production
The industrial synthesis of cicletanine hydrochloride (Figure 2) begins with pyridoxine hydrochloride, proceeding through four optimized steps :
-
Protection: Acetone/HCl-mediated formation of 3,4-isopropylidene pyridoxine hydrochloride (85% yield).
-
Oxidation: TEMPO-catalyzed oxidation using NaOCl (no KBr required) to yield 3,4-protected pyridoxal (92% purity).
-
Grignard Addition: Reaction with 4-chlorophenylmagnesium bromide at 70°C (scalable to 10 kg batches).
-
Cyclization: HCl-mediated deprotection and cyclization (95% efficiency) .
Pharmacological Mechanisms of Action
Diuretic Activity
Cicletanine’s sulfoconjugated metabolite inhibits the apical Na-Cl/HCO exchanger in renal distal tubules, producing a thiazide-like diuresis . In rat models, 10 mg/kg increased sodium excretion by 2.1-fold without provoking hypokalemia—a critical advantage over hydrochlorothiazide .
Vasorelaxant Effects
The drug’s antihypertensive action involves three synergistic pathways:
-
Prostaglandin Activation: 1 μM cicletanine elevates vascular PGI synthesis by 140%, reducing intracellular Ca influx .
-
PKC Inhibition: At IC = 0.8 μM, cicletanine blocks PKC-mediated phosphorylation of myosin light chains, decreasing vascular resistance .
-
K Channel Modulation: Opening of ATP-sensitive K channels hyperpolarizes smooth muscle cells (EC = 5.2 μM) .
Table 2: Comparative Vasorelaxant Potency
Mechanism | EC (μM) | Max Effect (% Relaxation) |
---|---|---|
PGI Synthesis | 1.0 | 82 ± 4% |
PKC Inhibition | 0.8 | 75 ± 3% |
K Channel Opening | 5.2 | 68 ± 5% |
Organ Protection
Chronic cicletanine administration (3 mg/kg/day) in hypertensive rats:
-
Decreased left ventricular hypertrophy index from 3.8 to 2.9 mg/g .
-
Normalized endothelial nitric oxide synthase (eNOS) expression by 89% .
Dose (mg/day) | Slope (mmHg/week) | 95% CI |
---|---|---|
50 | -0.445 | [-0.62, -0.27] |
100 | -1.021 | [-1.24, -0.80] |
Pharmacokinetic Profile
Absorption and Distribution
Metabolism and Excretion
Hepatic sulfonation produces the active metabolite SC-59124 (t = 8.3 h), excreted renally (68%) and fecally (22%) .
Table 4: Key Pharmacokinetic Parameters
Parameter | Value | Isomer Specificity |
---|---|---|
AUC | 29.0 μg·h/mL | Racemic |
C | 6.18 μg/mL | Racemic |
V | 1.2 L/kg | (-)-isomer |
Therapeutic Applications and Current Status
Approved Indications
-
Hypertension: Monotherapy for stage 1–2 HTN (DBP 95–115 mmHg) .
-
Salt-Sensitive HTN: 25% greater BP reduction vs. salt-resistant patients .
Investigational Uses
-
Diabetic Nephropathy: Phase II trials showed 34% reduction in albuminuria .
-
Preeclampsia: Animal models demonstrate 55% lower placental oxidative stress .
Market Availability
Three generic manufacturers (Viatris, Biogaran, Teva) supply 50 mg tablets in France, priced at €0.35–0.50 per unit .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume